![molecular formula C15H17NO B2699502 4-[(2-Phenylpropyl)amino]phenol CAS No. 940366-56-3](/img/structure/B2699502.png)
4-[(2-Phenylpropyl)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Phenylpropyl)amino]phenol is an organic compound with the molecular formula C15H17NO It is a phenol derivative where the hydroxyl group is substituted with a 2-phenylpropylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenylpropyl)amino]phenol typically involves the reaction of 4-aminophenol with 2-phenylpropyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-[(2-Phenylpropyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenolic derivatives depending on the reagents used.
科学研究应用
4-[(2-Phenylpropyl)amino]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-[(2-Phenylpropyl)amino]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the 2-phenylpropylamino group can enhance its lipophilicity and facilitate membrane penetration. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-Aminophenol: A precursor in the synthesis of 4-[(2-Phenylpropyl)amino]phenol, known for its use in the production of paracetamol.
2-Phenylpropylamine: Another related compound that shares the 2-phenylpropyl group but lacks the phenolic hydroxyl group.
Phenol: The simplest phenolic compound, used as a starting material for various chemical syntheses.
Uniqueness
This compound is unique due to the presence of both the phenolic hydroxyl group and the 2-phenylpropylamino group, which confer distinct chemical and biological properties
属性
IUPAC Name |
4-(2-phenylpropylamino)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(13-5-3-2-4-6-13)11-16-14-7-9-15(17)10-8-14/h2-10,12,16-17H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZPBUGVQISWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-methylphenoxy)-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2699419.png)
![2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide](/img/structure/B2699420.png)
![5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2699421.png)
![N-[2,2-bis(furan-2-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2699424.png)
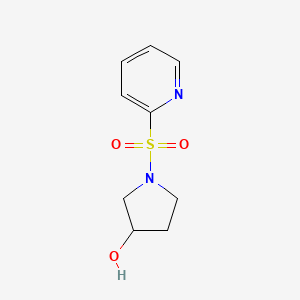
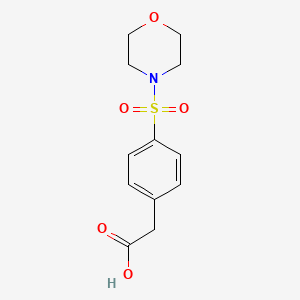
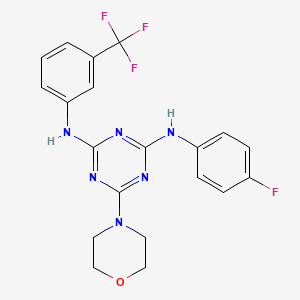
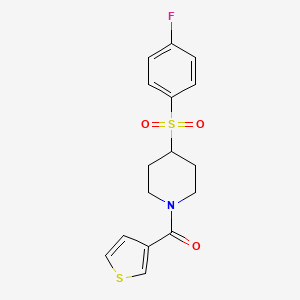
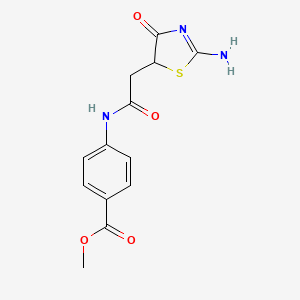
![1-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-3-propylurea](/img/structure/B2699436.png)
![8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699437.png)
![3-[1-(4-Fluorosulfonyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B2699438.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B2699439.png)
![1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride](/img/structure/B2699440.png)
